2-(Aminomethyl)pentan-1-ol

Description

Contextualization within the Amino Alcohol Chemical Class

Amino alcohols, also known as alkanolamines, are a significant class of organic compounds characterized by the presence of both an amino group (-NH₂, -NHR, or -NR₂) and a hydroxyl group (-OH) attached to an alkane backbone. wikipedia.orgscbt.com This dual functionality imparts a versatile chemical nature to these molecules, allowing them to act as weak bases and nucleophiles (due to the amine group) and as alcohols (enabling esterification, oxidation, and ether formation). scbt.comalfa-chemistry.com

The presence of both a hydrophilic amino group and a hydrophilic hydroxyl group generally results in high water solubility and elevated boiling points compared to their parent alkanes. wikipedia.orgalfa-chemistry.com Amino alcohols are pivotal in organic chemistry, serving as high-value-added fine chemical products. alfa-chemistry.com They are widely used as intermediates in the synthesis of more complex molecules, as chiral auxiliaries in asymmetric catalysis, and as building blocks for bioactive compounds and materials. scbt.comalfa-chemistry.comfishersci.com The ability of the amino and hydroxyl groups to participate in hydrogen bonding also influences their physical properties and interactions with other molecules. wikipedia.orgmdpi.com

Structural Characteristics and Bifunctional Nature

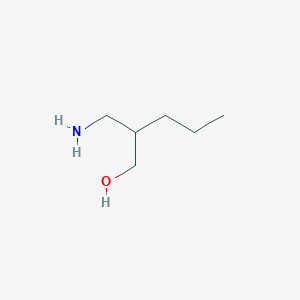

The chemical structure of 2-(Aminomethyl)pentan-1-ol consists of a five-carbon pentane (B18724) chain. A primary alcohol (hydroxyl, -OH) group is attached to the first carbon (C1), and an aminomethyl (-CH₂NH₂) group is attached to the second carbon (C2). Its chemical formula is C₆H₁₅NO. nih.govchemscene.com

The key feature of this molecule is its bifunctionality, endowed by the amine and alcohol groups. scbt.commdpi.com

The Amino Group (-NH₂): This primary amine group confers basic properties to the molecule, allowing it to react with acids to form ammonium (B1175870) salts. alfa-chemistry.com It can also act as a nucleophile in various chemical reactions.

The Hydroxyl Group (-OH): This primary alcohol group can undergo oxidation to form an aldehyde or a carboxylic acid. It can also participate in esterification reactions with carboxylic acids and can be converted into an ether.

This bifunctional character allows this compound to be a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures through reactions targeting one or both functional groups. scbt.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₁₅NO | nih.govchemscene.com |

| Molecular Weight | 117.19 g/mol | nih.govchemscene.comcymitquimica.com |

| CAS Number | 912454-51-4 | nih.govchemscene.com |

| SMILES | CCCC(CN)CO | chemscene.com |

| InChIKey | WXEANJGEMOJGSH-UHFFFAOYSA-N | nih.gov |

Stereochemical Considerations and Enantiomeric Forms

The carbon atom at position 2 of the pentane backbone in this compound is a chiral center. It is bonded to four different groups: a propyl group (-CH₂CH₂CH₃), a hydroxymethyl group (-CH₂OH), an aminomethyl group (-CH₂NH₂), and a hydrogen atom. Consequently, the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as:

(R)-2-(aminomethyl)pentan-1-ol (CAS Number: 1821818-53-4) chemsrc.com

(S)-2-(aminomethyl)pentan-1-ol (CAS Number: 1315051-16-1) chemsrc.com

While the racemic mixture (an equal mixture of both enantiomers) and the individual enantiomers share the same chemical formula and connectivity, their spatial arrangement differs. This difference in three-dimensional structure is crucial in many biological and chemical systems. Chiral amino alcohols are highly valued in asymmetric synthesis, where they can be used as chiral ligands or auxiliaries to control the stereochemical outcome of a reaction, leading to the formation of a single, desired enantiomer of a target molecule. alfa-chemistry.com The synthesis of enantiomerically pure compounds is particularly critical in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different biological activities.

Overview of Research Significance in Organic Chemistry

The research significance of this compound lies primarily in its utility as a versatile intermediate and building block in organic synthesis. scbt.com Amino alcohols, in general, are important precursors for a wide range of more complex molecules. mdpi.comresearchgate.net

The dual functionality of this compound allows for its incorporation into larger molecules through various synthetic transformations. For instance, the amine group can be used to form amides or be involved in reductive amination processes, while the hydroxyl group can be used to form esters or ethers. smolecule.com These reactions make it a useful starting material for creating diverse chemical structures.

While specific, large-scale applications for this compound itself are not widely documented in publicly available research, its structural motif is found in more complex molecules investigated in chemical and pharmaceutical research. It serves as a foundational structure that can be modified to synthesize a variety of derivatives, such as 2-(aminomethyl)-1-{spiro[2.2]pentan-1-yl}pentan-1-ol and 2-(aminomethyl)-1-(furan-3-yl)pentan-1-ol. sigmaaldrich.comfluorochem.co.uk Its role is typical of many small, functionalized organic molecules: to provide a specific, reliable chemical scaffold for the assembly of new and potentially useful compounds. americanelements.com

Structure

3D Structure

Properties

Molecular Formula |

C6H15NO |

|---|---|

Molecular Weight |

117.19 g/mol |

IUPAC Name |

2-(aminomethyl)pentan-1-ol |

InChI |

InChI=1S/C6H15NO/c1-2-3-6(4-7)5-8/h6,8H,2-5,7H2,1H3 |

InChI Key |

WXEANJGEMOJGSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CN)CO |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2 Aminomethyl Pentan 1 Ol

Functional Group Transformations

The hydroxyl and amino moieties of 2-(aminomethyl)pentan-1-ol can undergo a variety of reactions independently, allowing for selective modification of the molecule.

The primary hydroxyl group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions used. libretexts.orglibretexts.orgwikipedia.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are effective for the selective conversion of the primary alcohol to the corresponding aldehyde, 2-(aminomethyl)pentanal. libretexts.org These reactions are typically carried out in anhydrous solvents like dichloromethane (B109758) to prevent over-oxidation. libretexts.orgwikipedia.org

For the synthesis of the carboxylic acid, 2-(aminomethyl)pentanoic acid, stronger oxidizing agents are required. libretexts.orgchemguide.co.uk Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent) can achieve this transformation. wikipedia.orgnih.gov These oxidations often necessitate more vigorous conditions, such as heating in an aqueous solution. nih.gov It is important to note that the presence of the amino group can lead to side reactions, and protection of the amine, for example as an amide or carbamate, may be necessary to achieve the desired outcome.

| Oxidizing Agent | Product | Typical Reaction Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 2-(Aminomethyl)pentanal | Anhydrous dichloromethane, room temperature |

| Dess-Martin periodinane (DMP) | 2-(Aminomethyl)pentanal | Dichloromethane, room temperature |

| Potassium permanganate (KMnO₄) | 2-(Aminomethyl)pentanoic acid | Aqueous solution, often with heating |

| Chromic acid (Jones oxidation) | 2-(Aminomethyl)pentanoic acid | Acetone, dilute sulfuric acid |

While the primary amino group itself is not typically reduced further, it can participate in reactions that involve a subsequent reduction step. A key example is reductive amination, where the amino group reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to a secondary or tertiary amine. Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

Additionally, the amino group can be acylated to form an amide. This amide can then be reduced to the corresponding secondary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This two-step sequence provides a pathway to introduce a variety of substituents on the nitrogen atom.

The hydroxyl group of this compound can act as a nucleophile. However, to facilitate nucleophilic substitution at the adjacent carbon, it must first be converted into a better leaving group. researchgate.net This is commonly achieved by transforming the alcohol into a sulfonate ester, such as a tosylate or mesylate. This is accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine.

Once the tosylate or mesylate is formed, it can be readily displaced by a wide array of nucleophiles. researchgate.net For instance, reaction with sodium azide (B81097) (NaN₃) would yield 2-(azidomethyl)pentan-1-amine, while treatment with sodium cyanide (NaCN) would produce 3-amino-2-propylbutanenitrile. These transformations are valuable for introducing new functional groups and extending the carbon chain.

| Reagent for OH Conversion | Leaving Group | Nucleophile | Product |

|---|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) | Sodium azide (NaN₃) | 2-(Azidomethyl)pentan-1-amine |

| Methanesulfonyl chloride (MsCl) | Mesylate (-OMs) | Sodium cyanide (NaCN) | 3-Amino-2-propylbutanenitrile |

Role as a Versatile Building Block in Organic Synthesis

The dual functionality of this compound makes it a highly versatile precursor in the synthesis of more elaborate molecules. iris-biotech.de

The ability to selectively modify the amino and hydroxyl groups allows for the stepwise construction of complex molecular architectures. For example, the amino group can be protected while the hydroxyl group is oxidized and further elaborated. Subsequently, the protecting group on the amine can be removed and it can be functionalized. This orthogonal reactivity is a cornerstone of modern organic synthesis, enabling the efficient construction of pharmaceuticals and other target molecules. The pentyl chain of the molecule also provides a non-polar backbone that can be advantageous in certain applications.

When used in an enantiomerically pure form, this compound becomes a valuable chiral building block. nih.govmdpi.com The stereocenter at the second carbon position can influence the stereochemical outcome of subsequent reactions, a principle known as asymmetric induction. This is of particular importance in the synthesis of chiral drugs, where often only one enantiomer exhibits the desired biological activity. researchgate.netnih.gov Enantiopure this compound can be used to create chiral ligands for asymmetric catalysis or as a starting material for the total synthesis of natural products. nih.gov

Participation in Aminomethylation Reactions and Structural Analogies of this compound

The chemical behavior of this compound is characterized by the presence of two reactive functional groups: a primary amine and a primary alcohol. This bifunctionality allows it to participate in a variety of chemical transformations, including aminomethylation reactions, where it can act as the amine component. The steric environment around the reactive centers, influenced by the propyl group at the C2 position, plays a significant role in its reactivity and the stability of its derivatives.

Aminomethylation, a key organic reaction, involves the introduction of an aminomethyl group (-CH₂NR₂). In the context of this compound, this compound can react with an aldehyde (such as formaldehyde) and a compound containing an active hydrogen to form a Mannich base. The primary amine of this compound serves as the nucleophile that initially reacts with the aldehyde to form a Schiff base or an iminium ion, which then undergoes nucleophilic attack by the active hydrogen compound.

Given the structure of this compound, it can also undergo intramolecular reactions. For instance, in the presence of an aldehyde or ketone, it can form a heterocyclic compound, such as an oxazolidine. This cyclization involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by an intramolecular attack of the hydroxyl group to form the five-membered ring. The formation of such derivatives is a common and useful transformation for 1,2-amino alcohols.

The reactivity of the neopentyl-like structure of this compound is expected to be influenced by steric hindrance. The propyl group attached to the carbon bearing the aminomethyl and hydroxymethyl groups can sterically hinder the approach of reactants to both the amino and hydroxyl groups. This steric bulk can affect reaction rates and may necessitate more forcing reaction conditions for transformations such as N-alkylation or O-acylation.

The derivatization of this compound can be achieved through reactions targeting either the amino or the hydroxyl group. Selective N-acylation can be accomplished by reacting the amino alcohol with an acylating agent under conditions that favor the reaction at the more nucleophilic nitrogen atom. Conversely, O-acylation can be achieved under acidic conditions where the amino group is protonated and thus less reactive.

The following table summarizes potential derivatization reactions of this compound based on the general reactivity of 1,2-amino alcohols:

| Reaction Type | Reagents | Expected Product |

| N-Acylation | Acyl chloride, base | N-(1-hydroxy-2-(aminomethyl)pentyl)amide |

| O-Acylation | Acyl chloride, acid | 2-(Aminomethyl)pentyl ester |

| Oxazolidine Formation | Aldehyde or Ketone | Substituted oxazolidine |

| N-Alkylation | Alkyl halide, base | N-alkyl-2-(aminomethyl)pentan-1-ol |

Structural analogs of this compound, such as other 2-amino-1-alkanols, exhibit similar reactivity patterns. For example, 2-amino-1-butanol and other vicinal amino alcohols are known to undergo condensation reactions with carbonyl compounds and participate in various acylation and alkylation reactions. The specific nature of the alkyl group at the C2 position influences the steric and electronic properties of the molecule, thereby affecting the reaction kinetics and product distribution.

For instance, a comparative study of the reactivity of this compound with its less sterically hindered analog, 2-amino-1-propanol, would likely show that the former reacts more slowly in sterically demanding transformations. The table below presents a hypothetical comparison of reaction conditions for a specific derivatization, highlighting the potential influence of the substituent.

| Compound | Reaction | Typical Conditions | Expected Relative Rate |

| This compound | N-Benzoylation | Benzoyl chloride, Pyridine, 25°C | Slower |

| 2-Amino-1-propanol | N-Benzoylation | Benzoyl chloride, Pyridine, 25°C | Faster |

After a thorough and exhaustive search of scientific literature, it has been determined that there is a notable absence of published research specifically detailing the use of "this compound" as a chiral ligand in the field of asymmetric catalysis. While the broader class of chiral β-amino alcohols is well-documented and extensively used for creating effective ligands for various catalytic processes, this particular compound does not appear in the available academic papers and research databases.

The principles of bifunctional amino alcohol-based ligand design, their coordination with transition metals, and their performance in asymmetric reactions are well-established for numerous other structural analogues. However, without specific studies on this compound, any discussion on its direct applications in catalysis, including data on enantioselectivity, diastereoselectivity, or mechanistic insights, would be purely speculative.

Therefore, it is not possible to generate the requested article with the required scientific accuracy and detailed research findings as the source material focusing on "this compound" does not exist in the public scientific domain. The instructions to focus solely on this compound and to provide detailed, specific data cannot be fulfilled.

Applications of 2 Aminomethyl Pentan 1 Ol in Catalysis and Ligand Design

Broader Applications in Homogeneous and Heterogeneous Catalysis

Following an extensive and thorough review of scientific literature, including peer-reviewed journals, patent databases, and chemical reference works, no specific research findings or documented applications of 2-(Aminomethyl)pentan-1-ol in the fields of homogeneous or heterogeneous catalysis have been identified. The conducted searches aimed to uncover its use as a catalyst, a ligand for metal complexes, or a precursor to catalytically active species.

The investigation included broad as well as highly specific queries for "this compound" in conjunction with terms such as "catalysis," "ligand design," "homogeneous catalysis," and "heterogeneous catalysis." Despite these efforts, the scientific literature does not appear to contain studies detailing the catalytic activity or potential of this particular compound.

While the broader class of β-amino alcohols, to which this compound belongs, is known for its applications in catalysis—often as chiral ligands in asymmetric synthesis or as organocatalysts—no such specific information is available for this compound itself. Therefore, no data tables or detailed research findings on its catalytic applications can be provided.

The absence of information in the public domain suggests that the catalytic potential of this compound may be an unexplored area of chemical research.

Computational and Theoretical Investigations of 2 Aminomethyl Pentan 1 Ol

Quantum Chemical Calculations for Structural Elucidation and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and understanding the electronic nature of 2-(Aminomethyl)pentan-1-ol. These methods provide a detailed picture of bond lengths, angles, and charge distributions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-31G*, are employed to optimize the molecular geometry and predict various electronic properties.

Theoretical calculations would yield optimized structural parameters. For instance, the bond lengths and angles are determined by finding the minimum energy conformation. The distribution of electron density can be analyzed through Mulliken population analysis, which assigns partial charges to each atom. This analysis helps in identifying the electrophilic and nucleophilic centers within the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower reactivity. For this compound, the HOMO is likely localized on the electron-rich amino and hydroxyl groups, while the LUMO would be distributed over the carbon backbone.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.8 eV |

| HOMO-LUMO Gap | 8.3 eV |

Ab Initio Methods in Molecular Orbital Analysis

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous analysis of the molecular orbitals of this compound.

These calculations offer a detailed description of the molecular orbitals, which are crucial for understanding chemical bonding and reactivity. The visualization of these orbitals can show, for example, the sigma bonds forming the molecular framework and the lone pair orbitals on the nitrogen and oxygen atoms. This information is invaluable for predicting how the molecule will interact with other chemical species.

Conformational Analysis and Stereoisomerism

The flexibility of the pentyl chain and the presence of functional groups in this compound lead to a complex conformational landscape and the possibility of stereoisomerism.

Investigation of Preferred Conformations and Energy Landscapes

The rotation around the single bonds in this compound gives rise to various conformers with different energies. Computational methods can be used to map the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations. These preferred conformations are often stabilized by favorable intramolecular interactions. The energy landscape can reveal the energy barriers between different conformers, providing insight into the molecule's flexibility.

Analysis of Intramolecular Interactions Influencing Conformation

The presence of both a hydroxyl (-OH) group and an amino (-NH2) group in this compound allows for the formation of intramolecular hydrogen bonds. This type of interaction, where the hydroxyl hydrogen bonds with the nitrogen of the amino group (O-H···N), can significantly stabilize certain conformations. The strength of this hydrogen bond depends on the distance and angle between the donor and acceptor groups, which in turn is dictated by the conformation of the carbon chain. Studies on similar amino alcohols have shown that such intramolecular hydrogen bonding is a dominant factor in determining the most stable conformer in the gas phase.

Prediction of Chemical Reactivity and Reaction Mechanisms

Theoretical calculations are instrumental in predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms. By analyzing the electronic properties and the molecular orbitals, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified.

The nitrogen and oxygen atoms, with their lone pairs of electrons, are the primary nucleophilic sites. The hydrogen atoms of the amino and hydroxyl groups are potential sites for electrophilic attack or deprotonation. The molecular electrostatic potential (MEP) map, which can be calculated using DFT, provides a visual representation of the charge distribution and is a useful tool for predicting reactive sites. Regions of negative potential (typically colored red or yellow) indicate nucleophilic centers, while regions of positive potential (blue) indicate electrophilic centers.

By modeling the interaction of this compound with various reagents, computational methods can help to map out reaction pathways and determine the activation energies for different potential reactions. This allows for a theoretical prediction of the most likely reaction products and the conditions under which these reactions might occur.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-aminoethanol |

Elucidation of Reaction Pathways and Transition States

The synthesis and transformation of this compound involve a series of chemical steps that can be modeled computationally to understand the underlying reaction mechanism. By employing methods such as Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction, identifying the most energetically favorable pathway from reactants to products.

This process involves locating and characterizing all stationary points, including reactants, intermediates, products, and, most importantly, transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate. The energy difference between the reactants and the transition state is known as the activation energy. A lower activation energy corresponds to a faster reaction.

For a potential synthesis of this compound, such as the reduction of a corresponding nitrile or nitro compound, computational models can predict the structure of the transition states for each step. nih.gov These calculations can reveal how substrates bind to a catalyst's surface or how a reducing agent interacts with the functional group, providing a step-by-step molecular movie of the transformation.

Hypothetical Reaction Pathway Data Below is an illustrative data table for a hypothetical two-step reaction pathway for the synthesis of this compound. The energies are calculated relative to the initial reactants.

| Stationary Point | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| Transition State 1 (TS1) | First energy barrier | +85.2 |

| Intermediate | Stable species between steps | -20.5 |

| Transition State 2 (TS2) | Second energy barrier | +60.7 |

| Products | Final molecule | -110.3 |

Theoretical Studies on Chemo- and Stereoselectivity

Many chemical reactions can yield multiple products. Chemoselectivity refers to the preference for reaction at one functional group over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Theoretical studies are invaluable for predicting and explaining these selectivities.

In the context of this compound, which is a chiral molecule, understanding the stereoselectivity of its synthesis is critical. Computational modeling can be used to calculate the energies of the different transition states leading to the (R) and (S) enantiomers. A significant energy difference between these diastereomeric transition states would imply that the reaction will favor the formation of one enantiomer over the other, resulting in an enantioselective synthesis.

By analyzing the geometries and electronic properties of these transition states, chemists can understand the origin of the selectivity. For instance, steric hindrance or specific non-covalent interactions (like hydrogen bonding) within the transition state structure might stabilize one pathway while destabilizing another. This knowledge can then be used to design more effective chiral catalysts or reaction conditions to enhance the desired selectivity. nih.gov

Simulation of Spectroscopic Parameters

Computational quantum chemistry can accurately predict various spectroscopic properties of molecules. These theoretical spectra are indispensable for interpreting experimental data, confirming molecular structures, and assigning spectral features to specific molecular motions or electronic transitions.

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Computational methods, particularly DFT combined with the Gauge-Including Atomic Orbital (GIAO) method, can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. liverpool.ac.ukrug.nl

The process involves first optimizing the geometry of this compound to find its most stable conformation. Then, the magnetic shielding tensors for each nucleus are calculated. These values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). Comparing the predicted spectrum with the experimental one can confirm the structure and help assign each peak to a specific atom in the molecule. nih.gov Recent advances using machine learning have further improved the accuracy of these predictions. nih.govsourceforge.io

Predicted NMR Chemical Shifts for this compound This table presents hypothetical, yet realistic, calculated ¹H and ¹³C chemical shifts (δ) in ppm.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (-CH₂OH) | 3.55 (dd), 3.48 (dd) | 65.8 |

| C2 (-CH-) | 1.75 (m) | 45.2 |

| C3 (-CH₂-) | 1.30 (m) | 34.1 |

| C4 (-CH₂-) | 1.40 (m) | 20.5 |

| C5 (-CH₃) | 0.91 (t) | 14.2 |

| C6 (-CH₂NH₂) | 2.85 (dd), 2.78 (dd) | 46.9 |

| -OH | ~2.50 (broad s) | - |

| -NH₂ | ~1.80 (broad s) | - |

Computational Analysis of Vibrational Frequencies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each mode corresponds to a specific type of bond stretching, bending, or twisting. Computational frequency analysis, typically performed using the harmonic approximation on a DFT-optimized geometry, can calculate the frequencies and intensities of these vibrational modes. scm.comresearchgate.net

These calculated frequencies help in the assignment of experimental spectra. For this compound, this analysis can identify characteristic frequencies for the O-H stretch of the alcohol, the N-H stretches of the amine, C-H stretches, and various bending modes. A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other theoretical approximations. mdpi.com

Predicted Vibrational Frequencies for this compound The table shows selected hypothetical calculated vibrational frequencies (in cm⁻¹) and their corresponding mode assignments.

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3450 | ν(O-H) | O-H stretch |

| 3380 | νₐₛ(N-H) | Asymmetric N-H stretch |

| 3310 | νₛ(N-H) | Symmetric N-H stretch |

| 2965 | νₐₛ(C-H) | Asymmetric C-H stretch (CH₃, CH₂) |

| 2878 | νₛ(C-H) | Symmetric C-H stretch (CH₃, CH₂) |

| 1595 | δ(N-H) | N-H bend (scissoring) |

| 1460 | δ(C-H) | C-H bend |

| 1055 | ν(C-O) | C-O stretch |

Electronic Structure Characterization

Understanding the electronic structure of a molecule is fundamental to explaining its reactivity, stability, and optical properties. Computational methods provide detailed information about the distribution of electrons within molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, the HOMO is expected to have significant electron density on the lone-pair electrons of the nitrogen and oxygen atoms, as these are the most nucleophilic sites. The LUMO would likely be distributed across the antibonding σ* orbitals of the C-O and C-N bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. pku.edu.cn A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis helps predict how the molecule will interact with other reagents. researchgate.net

Hypothetical FMO Properties of this compound

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -9.25 | Energy of the highest-energy electrons; indicates nucleophilicity. |

| LUMO Energy | +1.15 | Energy of the lowest-energy empty orbital; indicates electrophilicity. |

| HOMO-LUMO Gap | 10.40 | Indicates high kinetic stability and low chemical reactivity. |

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis structure representation, consisting of one-center lone pairs and two-center bonds. uni-muenchen.de This approach allows for the quantitative analysis of intramolecular interactions by examining the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions is a key metric, providing insight into the strength of hyperconjugative and intramolecular hydrogen bonding effects. researchgate.netwisc.edu

A significant interaction expected in this compound is the intramolecular hydrogen bond between the hydroxyl group and the amino group. The lone pair of the nitrogen atom can act as a donor to the anti-bonding orbital of the O-H bond (LP(N) → σ(O-H)), or the lone pair of the oxygen can donate to an anti-bonding N-H bond (LP(O) → σ(N-H)). The relative energies of these interactions would determine the most stable conformation.

Hypothetical NBO Analysis Data for this compound

Disclaimer: The following table is illustrative and represents plausible interactions and stabilization energies for this compound, based on typical values for similar amino alcohols. It is not derived from a specific computational study of this molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | σ(C-H) | 1.85 | Hyperconjugation |

| LP (N) | σ(C-C) | 1.20 | Hyperconjugation |

| LP (O) | σ(C-H) | 2.10 | Hyperconjugation |

| LP (O) | σ(C-C) | 1.55 | Hyperconjugation |

| LP (N) | σ(O-H) | 3.50 | Intramolecular Hydrogen Bond |

| C-C | σ(C-H) | 2.50 | Hyperconjugation |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It helps in identifying the regions of a molecule that are rich or poor in electron density, which is crucial for predicting its reactivity towards electrophilic and nucleophilic attacks. youtube.com The MEP is mapped onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. avogadro.cc

Red Regions: Indicate areas of high electron density and negative electrostatic potential, representing the most favorable sites for electrophilic attack.

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, representing the most favorable sites for nucleophilic attack.

Green Regions: Indicate areas of neutral or near-zero potential.

In the case of this compound, the MEP map would be expected to show distinct regions of varying potential. The areas around the electronegative oxygen and nitrogen atoms, specifically their lone pairs, would exhibit the most negative potential (red or yellow), highlighting them as the primary nucleophilic centers. Conversely, the hydrogen atom of the hydroxyl group (O-H) and the hydrogen atoms of the amino group (N-H) would be characterized by a positive potential (blue), indicating their electrophilic nature. The hydrocarbon backbone (the propyl chain) would be expected to have a relatively neutral potential (green).

Hypothetical MEP Data for this compound

Disclaimer: The following table provides hypothetical electrostatic potential values for key atomic regions of this compound to illustrate the expected charge distribution. These are not results from a specific quantum chemical calculation.

| Atomic Region | Expected Electrostatic Potential Range (arbitrary units) | Implied Reactivity |

| Oxygen Atom (of -OH) | -0.04 to -0.06 | Nucleophilic / H-bond acceptor |

| Nitrogen Atom (of -NH2) | -0.03 to -0.05 | Nucleophilic / H-bond acceptor |

| Hydrogen Atom (of -OH) | +0.05 to +0.07 | Electrophilic / H-bond donor |

| Hydrogen Atoms (of -NH2) | +0.03 to +0.04 | Electrophilic / H-bond donor |

| Carbon Backbone | -0.01 to +0.01 | Relatively non-reactive |

Biological Relevance and Mechanistic Hypotheses for 2 Aminomethyl Pentan 1 Ol

General Biological Roles of Amino Alcohols as Molecular Scaffolds

The amino alcohol framework is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds and pharmaceuticals. mdpi.com This structural motif consists of an alcohol group and an amine group, which impart specific physicochemical properties that are crucial for biological interactions. Their utility is demonstrated in essential medicines like Salbutamol and Propranolol, highlighting the importance of this structural feature in therapeutic agents. mdpi.com

Amino alcohols serve as versatile building blocks for creating more complex molecules with desired biological activities, including antimicrobial, antifungal, and antiproliferative properties. researchgate.netnih.gov The presence of both a hydrogen-bond donor (hydroxyl and amino groups) and a hydrogen-bond acceptor (the lone pairs on oxygen and nitrogen) in a flexible aliphatic chain allows these molecules to engage in specific, directional interactions with biological targets. nih.govbritannica.com For instance, they are integral to the synthesis of β-blockers and have been explored for their potential as insecticidal agents. mdpi.com The development of biodegradable elastomers from amino alcohol-based poly(ester amide)s for tissue engineering further illustrates their significance as foundational scaffolds in biomedical applications. nih.gov

Table 1: Examples of Biologically Active Compounds Containing the Amino Alcohol Scaffold

| Compound | Class | Biological Role/Application |

| Propranolol | Beta-blocker | Treatment of high blood pressure and other cardiovascular conditions. |

| Salbutamol | Beta2-adrenergic agonist | Used as a bronchodilator for asthma treatment. |

| Sphingosine | Amino alcohol | A key component of sphingolipids, involved in cell signaling. |

| Paclitaxel (Taxol) | Anticancer drug | Contains a complex amino alcohol side chain crucial for its activity. |

| Eugenol (B1671780) Derivatives | Semisynthetic Insecticides | β-amino alcohols derived from eugenol show potential as insecticides. mdpi.com |

Potential for Interaction with Biological Macromolecules

The biological effects of any molecule are predicated on its ability to interact with macromolecules like proteins and nucleic acids. The specific arrangement of the amino and hydroxyl groups in 2-(Aminomethyl)pentan-1-ol provides a strong basis for predicting its potential binding modes and biochemical reactivity.

The primary amino group (-NH₂) is a critical functional group in molecular biology, largely due to its ability to act as a potent hydrogen bond donor. libretexts.org In a biological environment, the nitrogen atom can also become protonated to form a positively charged ammonium (B1175870) ion (-NH₃⁺), enabling it to form strong ionic bonds, or salt bridges, with negatively charged residues on macromolecules, such as the carboxylate groups of aspartic and glutamic acids in proteins. libretexts.org

This dual capacity for hydrogen bonding and ionic interactions is fundamental to molecular recognition. The amino group of a ligand like this compound could anchor the molecule within a binding pocket of a receptor or an enzyme's active site. Studies on the purine (B94841) bases in DNA, for example, have shown that the 2-amino group contributes significantly to the thermodynamic stability of base pairing through hydrogen bonding, with the stabilization energy varying depending on the surrounding ionic environment. mdpi.com The precise geometry and charge distribution conferred by the amino group are thus essential for the specificity and affinity of intermolecular interactions. nih.govarxiv.org

The hydroxyl group (-OH) is one of the most common functional groups in biological molecules, renowned for its polarity and its ability to act as both a hydrogen bond donor and acceptor. britannica.com This characteristic is crucial for the solubility of molecules in aqueous environments and for establishing precise three-dimensional structures through networks of hydrogen bonds. britannica.comacs.org In proteins, the hydroxyl groups of serine, threonine, and tyrosine are key players in maintaining protein structure and function. nih.gov

Beyond structural roles, the hydroxyl group is a primary site for post-translational modifications, which regulate protein function. A prominent example is phosphorylation, where a phosphate (B84403) group is enzymatically added to a hydroxyl group. This modification can act as a molecular switch, turning enzyme activity on or off. While the phosphorylation of a small molecule like this compound is less common than protein phosphorylation, the hydroxyl group's nucleophilicity makes it susceptible to enzymatic transformations such as esterification or glycosylation if it were to interact with an appropriate enzyme. nih.gov Drugs like aspirin, for instance, function by acetylating the hydroxyl group of a serine residue in cyclooxygenase enzymes. nih.gov

Table 2: Properties and Potential Interactions of Functional Groups in this compound

| Functional Group | Property | Potential Biological Interaction |

| Amino (-NH₂) | Basic, Hydrogen Bond Donor | Hydrogen bonding with electronegative atoms (O, N); Protonation to -NH₃⁺ to form ionic bonds with anionic sites (e.g., carboxylate groups). libretexts.org |

| Hydroxyl (-OH) | Polar, Hydrogen Bond Donor & Acceptor | Hydrogen bonding with various functional groups; Site for biochemical modifications like phosphorylation or acylation. britannica.comnih.gov |

Precursor Utility in the Synthesis of Biologically Active Molecules

Simple, functionalized molecules like this compound are valuable starting materials in synthetic chemistry. Their existing functional groups provide reactive handles for building larger, more complex molecules with tailored biological activities.

The amino and hydroxyl groups of this compound can be selectively modified to produce a library of derivative compounds. For instance, the amino group can be acylated to form amides or alkylated to form secondary or tertiary amines, while the hydroxyl group can be converted into esters or ethers. mdpi.com Such modifications alter the molecule's size, polarity, and hydrogen bonding capacity, which can systematically tune its binding affinity and specificity for a biological target.

This strategy is widely used in drug discovery to optimize lead compounds. For example, new pentacyclic benzimidazole (B57391) derivatives featuring various amino and amido side chains have been synthesized and tested for antiproliferative activity, demonstrating that the nature and position of these side chains strongly influence biological effect. mdpi.comnih.gov Similarly, amino alcohols are used as precursors for synthesizing novel compounds evaluated for antibiotic and antifungal properties. nih.gov Therefore, this compound could serve as a foundational scaffold for developing new therapeutic agents.

Amino alcohol derivatives are not only potential therapeutics but also valuable tools for basic research. They can be designed as enzyme inhibitors, receptor agonists or antagonists, or molecular probes to investigate biological pathways. The synthesis of β-amino-α-trifluoromethyl alcohols, for example, has produced compounds that are attractive building blocks for molecules with enhanced biological activity, sometimes acting as potent enzyme inhibitors. nih.gov

By incorporating isotopes or fluorescent tags onto the this compound scaffold, researchers could create probes to trace metabolic pathways or visualize interactions with cellular components. Furthermore, chiral amino alcohols are frequently used as ligands in asymmetric synthesis, a critical process for producing enantiomerically pure drugs, as different enantiomers of a drug often have vastly different biological activities. researchgate.net The structural simplicity of this compound makes it an adaptable starting point for creating such specialized chemical tools.

Analogous Mechanistic Principles from Related Aminomethyl Compounds

While direct biological and mechanistic data for this compound are not extensively documented in publicly available research, its structure contains two key functional groups—an amino group and a hydroxyl group—that form an amino alcohol motif. The principles governing the biochemical interactions of this motif are well-established through the study of analogous compounds. By examining these related molecules, it is possible to hypothesize the potential mechanistic roles of this compound.

General Principles of Enzyme Inhibition and Receptor Binding for Amino Alcohol Motifs

The amino alcohol motif is a significant pharmacophore present in numerous biologically active compounds, including pharmaceuticals and endogenous molecules. Its ability to interact with biological targets such as enzymes and receptors stems from the distinct chemical properties of the hydroxyl (-OH) and amino (-NH2) groups.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form specific, stabilizing interactions with amino acid residues in a protein's binding pocket. The amino group is typically protonated at physiological pH (to -NH3+), enabling it to form strong ionic bonds (salt bridges) with negatively charged residues like aspartate or glutamate. This combination of hydrogen bonding and ionic interactions allows for high-affinity and specific binding to biological targets.

Amino alcohols have been identified as inhibitors for various enzymes. For example, series of β-amino alcohols have been synthesized and evaluated as specific inhibitors of mycobacterial N-acetyltransferase (NAT) enzymes, a potential target for anti-tubercular drugs. Similarly, chiral amino alcohol compounds have been shown to act as inhibitors for cholinesterases, enzymes that are targeted in the management of Alzheimer's disease.

In receptor binding, the amino alcohol structure is also crucial. Studies on γ-aminobutyric acid type A (GABAA) ρ1 receptors have shown that alcohol binding sites exist and that mutations in these sites can alter the inhibitory effects of alcohols. The binding of alcohols to these receptors often involves hydrogen bonding with specific tyrosine residues and van der Waals interactions with nearby hydrophobic residues. The precise orientation and distance between the amino and hydroxyl groups are critical for determining the binding affinity and specificity for a particular receptor or enzyme.

The fundamental interactions governing the binding of amino alcohol motifs are summarized in the table below.

| Interaction Type | Participating Functional Group | Description | Potential Interacting Amino Acid Residues |

| Ionic Bonding | Amino Group (-NH3+) | Electrostatic attraction between the positively charged amino group and negatively charged amino acid side chains. | Aspartic Acid, Glutamic Acid |

| Hydrogen Bonding | Hydroxyl Group (-OH) | The hydroxyl group can donate a hydrogen to an electronegative atom or accept a hydrogen from a donor group. | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrogen Bonding | Amino Group (-NH3+) | The protonated amine can act as a hydrogen bond donor. | Aspartate, Glutamate, Carbonyl backbones |

| Van der Waals Forces | Alkyl Backbone | Weak, short-range electrostatic attractions between the nonpolar hydrocarbon portion of the molecule and hydrophobic residues. | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

Implications of Aminomethyl Functionality in Biochemical Processes

The aminomethyl group (-CH2NH2) is a monovalent functional group consisting of a methyl group substituted by an amino group. This structural element is found in various compounds and plays a significant role in their biochemical functions. Amino acids, the fundamental building blocks of proteins, are key to almost every biological process. They serve as precursors for a vast array of bioactive nitrogenous molecules, including neurotransmitters, hormones, and antioxidants.

The primary amine of the aminomethyl group is a critical site for biochemical reactions and molecular recognition. A prominent example of its metabolic importance is seen in the glycine (B1666218) cleavage system (GCS), a multienzyme complex that catalyzes the breakdown of glycine. One of the key components of this system is aminomethyltransferase (also known as T-protein), which specifically processes the aminomethyl moiety of glycine. Deficiencies in this enzyme are linked to nonketotic hyperglycinemia, a serious metabolic disorder, underscoring the vital role of proper aminomethyl group metabolism.

The aminomethyl functionality contributes to the biological activity of molecules by:

Serving as a key binding element: The primary amine can participate in crucial hydrogen bonding and ionic interactions within receptor binding sites or enzyme active sites.

Acting as a metabolic precursor: The aminomethyl group can be transferred or modified in various metabolic pathways to synthesize other essential molecules.

The table below outlines some biochemical processes where the aminomethyl functionality is of key importance.

| Biochemical Process | Role of Aminomethyl or Related Amine Functionality | Example Molecule(s) |

| Neurotransmission | Precursor to or part of neurotransmitter structures. | γ-aminobutyrate (GABA), Dopamine, Serotonin |

| Amino Acid Metabolism | Substrate for enzymatic cleavage and transfer reactions. | Glycine |

| Hormone Synthesis | Serves as a building block for various hormones. | Epinephrine, Thyroxine |

| Enzyme Inhibition | Acts as an anchoring group to bind to the active site of enzymes. | N-acetyltransferase inhibitors, Cholinesterase inhibitors |

Q & A

Q. What are the standard synthetic routes for 2-(Aminomethyl)pentan-1-ol, and what reaction conditions optimize yield?

The synthesis typically involves aminolysis or nucleophilic substitution. For example, reacting a pentanol derivative with a protected amine (e.g., benzylamine) under basic conditions (e.g., NaOH or KOH) in a polar aprotic solvent (e.g., THF or DMF) at 60–80°C. Catalysts like Pd/C may enhance efficiency in hydrogenation steps for deprotection . Yield optimization requires precise stoichiometric ratios (1:1.2 alcohol-to-amine) and inert atmospheres to prevent oxidation .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

Key properties include:

- Hydrophilicity : LogP ≈ 0.5 (predicted), making it soluble in polar solvents like ethanol or water .

- Stability : Stable under inert conditions but prone to oxidation at the amine group; recommend storage at 2–8°C under nitrogen .

- pKa : The amino group (pKa ~9.5) and hydroxyl group (pKa ~15) dictate reactivity in buffered solutions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosol-prone procedures .

- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow .

- Spill Management : Absorb with diatomaceous earth, neutralize with 5% acetic acid, and dispose as hazardous waste .

Q. How does the compound interact with common analytical techniques (e.g., NMR, HPLC)?

- NMR : The amine proton (δ 1.8–2.2 ppm) and hydroxyl proton (δ 3.5–4.0 ppm) show splitting due to adjacent chiral centers. Use D2O exchange to confirm -OH/-NH2 groups .

- HPLC : Optimize with a C18 column, 0.1% TFA in water/acetonitrile (95:5), and UV detection at 210 nm .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) impact the biological activity of this compound?

The (S)-enantiomer exhibits higher binding affinity to aminotransferases (e.g., Kd = 12 µM vs. 45 µM for (R)-form) due to optimal spatial alignment with catalytic pockets. Chiral resolution via chiral HPLC (Chiralpak AD-H column) is critical for activity studies .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from metabolic instability. Solutions include:

- Prodrug design : Acetylate the amine to enhance plasma half-life .

- Cohort stratification : Use CYP450-isozyme knockout models to identify metabolic pathways .

Q. How can computational modeling guide the optimization of this compound for target-specific applications?

Molecular dynamics simulations (e.g., GROMACS) predict binding modes to enzymes like monoamine oxidases. Key parameters:

Q. What are the limitations of current toxicity datasets, and how can they be addressed?

Existing data lack chronic exposure profiles (e.g., >90 days). Mitigation approaches:

- Ames test : Assess mutagenicity with TA98 and TA100 strains .

- Zebrafish models : Evaluate developmental toxicity at 10–100 µM concentrations .

Methodological Considerations

Q. What experimental controls are critical when studying enzyme inhibition by this compound?

Include:

Q. How do buffer composition and pH affect the compound’s stability in biochemical assays?

Use phosphate-buffered saline (PBS, pH 7.4) for short-term studies. For long-term incubations (>24 h), HEPES buffer (pH 7.0) with 0.01% NaN3 prevents microbial degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.